4-Ethoxy-2-phenyl-2H-1-benzopyran
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
79318-15-3 |
|---|---|
Molecular Formula |
C17H16O2 |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
4-ethoxy-2-phenyl-2H-chromene |
InChI |
InChI=1S/C17H16O2/c1-2-18-17-12-16(13-8-4-3-5-9-13)19-15-11-7-6-10-14(15)17/h3-12,16H,2H2,1H3 |
InChI Key |
ORCFSQBQCVIVRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(OC2=CC=CC=C21)C3=CC=CC=C3 |
Origin of Product |
United States |
Reactivity and Chemical Transformations of 4 Ethoxy 2 Phenyl 2h 1 Benzopyran and Its Analogues
Electrophilic and Nucleophilic Character of the Benzopyran Ring
The benzopyran ring exhibits dual reactivity, capable of engaging in both nucleophilic and electrophilic interactions. This versatility is a cornerstone of its synthetic utility, allowing for the construction of a diverse array of functionalized derivatives.
The 2H-1-benzopyran system can undergo nucleophilic addition reactions, particularly when activated by appropriate functional groups. For instance, the reaction of salicylic (B10762653) aldehydes with allenic ketones or esters, catalyzed by a Lewis base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), provides a direct route to functionalized 2H-1-chromenes. acs.org In this process, the phenoxide generated in situ acts as a nucleophile, attacking the allene. The resulting intermediate then undergoes an intramolecular aldol-type reaction to furnish the benzopyran ring. acs.org
This reactivity is exemplified by the DBU-catalyzed reaction between salicylic aldehydes and ethyl 2-methylbuta-2,3-dienoate, which proceeds through a nucleophilic intermediate that subsequently cyclizes to form the corresponding 2H-1-benzopyran derivative. acs.org The choice of solvent and catalyst is crucial, with DMSO often being the solvent of choice and nitrogen-based Lewis bases like DBU or DMAP showing high efficacy. acs.org
1,3-dipolar cycloadditions represent a powerful tool for the synthesis of five-membered heterocyclic rings. wikipedia.orgnih.gov In the context of benzopyrans, this type of reaction allows for the construction of complex polycyclic systems. The 2H-1-benzopyran moiety itself does not typically act as the 1,3-dipole or the dipolarophile. Instead, functional groups appended to the benzopyran scaffold can participate in these cycloadditions.
For example, azomethine ylides, generated in situ from isatin (B1672199) derivatives and benzylamine, can undergo a 1,3-dipolar cycloaddition with dipolarophiles like benzylideneacetone (B49655) to form spiro-pyrrolidine-oxindoles. frontiersin.org While not a direct reaction of the benzopyran ring itself, this demonstrates how the broader class of compounds can be functionalized using this methodology. The reactions are often stereospecific, with the stereochemistry of the dipolarophile dictating the stereochemistry of the product. frontiersin.org
These cycloadditions are mechanistically concerted, meaning the new bonds are formed in a single step. frontiersin.org This has significant implications for the stereochemical outcome of the reaction.
Hydride Transfer Processes
Hydride transfer reactions are a key feature in the chemistry of benzopyran-related compounds, often serving as a crucial step in their synthesis and interconversion. nih.govmdpi.com A notable example is the hydride transfer-initiated cyclization of ortho-vinylaryl alkyl ethers to form dihydrobenzopyrans (chromans). nih.govnih.gov This process involves the activation of an electron-deficient alkene by a Lewis acid, which then triggers an intramolecular 1,5-hydride transfer from an ether's α-C-H bond. acs.org The resulting zwitterionic intermediate subsequently undergoes cyclization to yield the dihydrobenzopyran. acs.org
This transformation is significant as it allows for the direct functionalization of otherwise unreactive sp³ C-H bonds. nih.govacs.org The propensity for aromatization can act as a powerful driving force in these reactions. For instance, in situ generated ortho-quinone methides can act as hydride acceptors, initiating a cascade that leads to the formation of spirochromanes. mdpi.comrsc.org The thermodynamic stability of the resulting aromatic ring drives the initial hydride transfer step. mdpi.commdpi.com
The table below summarizes the key aspects of hydride transfer in the synthesis of dihydrobenzopyrans.
| Reaction Type | Reactants | Key Intermediate | Product | Driving Force |
| HT-cyclization | ortho-Vinylaryl alkyl ethers | Zwitterionic species | Dihydrobenzopyrans | Ionic C-C bond formation |
| Dearomative [5+1] annulation | Phenols and aldehydes | ortho-Quinone methide | Spirochromanes | Aromatization |
Alkylation Reactions and Formation of Quaternary Salts
The benzopyran nucleus can be subjected to alkylation reactions, leading to the formation of quaternary salts. While specific examples for 4-ethoxy-2-phenyl-2H-1-benzopyran are not detailed in the provided context, the general reactivity of related systems suggests that the oxygen atom within the pyran ring could be susceptible to alkylation, particularly with strong electrophiles.
More commonly, alkylation is a synthetic step used to prepare the precursors for benzopyran synthesis. For example, the alkylation of a phenol (B47542) is the initial step in a sequence to generate ortho-vinylaryl alkyl ethers, which are then cyclized via hydride transfer to form dihydrobenzopyrans. acs.org Similarly, the synthesis of prenylated benzopyrans involves the introduction of an alkyl chain via a Grignard reaction. nih.gov
Aromatization Reactions of Dihydrobenzopyran Intermediates
Aromatization is a significant thermodynamic driving force in many reactions involving benzopyran-related structures. mdpi.comwikipedia.org Dihydrobenzopyran intermediates, often formed through cyclization reactions, can undergo subsequent aromatization to yield the corresponding stable benzopyran or other aromatic systems.
One challenging aspect can be the aromatization of halocyclohexadiene intermediates formed during some synthetic routes to dihydrobenzofurans and related structures. nih.gov In some cases, treatment with a strong base like potassium tert-butoxide can effect a dehalogenation-aromatization sequence. nih.gov Mechanistic studies involving deuterium (B1214612) labeling have suggested the involvement of a carbene intermediate that undergoes a 1,2-hydrogen shift to achieve aromatization. nih.gov
The conversion of dihydropyridines to pyridines through oxidative dehydrogenation is an analogous process that highlights the general principle of achieving aromatic stabilization. wikipedia.org
Regioselectivity and Stereoselectivity in Benzopyran Reactions
Many reactions leading to and involving benzopyrans proceed with notable levels of regioselectivity and stereoselectivity. youtube.comyoutube.com
Regioselectivity , the preference for bond formation at one position over another, is a critical consideration in the synthesis of substituted benzopyrans. youtube.comyoutube.com For example, in the DBU-catalyzed synthesis of functionalized 2H-1-chromenes from salicylic aldehydes and allenic ketones, the initial nucleophilic attack and subsequent cyclization steps must proceed with the correct regiochemistry to yield the desired product. acs.org Similarly, in the Matsuda-Heck arylation of 8-allylbenzopyranones, high regioselectivity in the β-hydride elimination step is achieved, favoring the formation of the desired styrene-type product. acs.org This selectivity is often influenced by the electronic and steric properties of the substituents and the nature of the catalyst. acs.org
Stereoselectivity , the preferential formation of one stereoisomer over others, is also a prominent feature. nih.govyoutube.com In the synthesis of functionalized 2H-1-benzopyrans from salicylic aldehydes and allenic esters, good diastereoselectivities can be achieved in some cases. acs.org This implies that the transition state leading to one diastereomer is lower in energy than the others. Furthermore, 1,3-dipolar cycloaddition reactions are often stereospecific, meaning the stereochemistry of the starting material directly determines the stereochemistry of the product. frontiersin.org
The table below illustrates examples of regioselective and stereoselective reactions in benzopyran chemistry.
| Reaction | Substrates | Selectivity Type | Outcome | Influencing Factors |
| Matsuda-Heck Arylation | 8-Allylbenzopyranones and Arene diazonium salts | Regioselective | High selectivity for the (E)-styrene product. | Coordination of the catalyst to an adjacent oxygen substituent. acs.org |
| DBU-Catalyzed Cyclization | Salicylic aldehydes and Allenic ketones/esters | Diastereoselective | Good diastereoselectivities in some cases. | Substrate structure and reaction conditions. acs.org |
| 1,3-Dipolar Cycloaddition | Azomethine ylides and Alkenes | Stereospecific | The stereochemistry of the alkene is retained in the product. | Concerted reaction mechanism. frontiersin.org |
Advanced Spectroscopic Analysis and Structural Elucidation of 4 Ethoxy 2 Phenyl 2h 1 Benzopyran
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone in the structural determination of organic molecules, offering detailed insights into the chemical environment of individual atoms.
¹H NMR spectroscopy is instrumental in identifying the number and arrangement of protons within a molecule. For 4-Ethoxy-2-phenyl-2H-1-benzopyran, the ¹H NMR spectrum reveals characteristic signals corresponding to the ethoxy, phenyl, and benzopyran moieties. The aromatic protons of the phenyl and benzopyran rings typically appear as a complex multiplet in the downfield region, while the protons of the ethoxy group and the methylene (B1212753) protons of the benzopyran ring are observed at higher field strengths.
¹H NMR Data for Related Benzopyran Derivatives
| Compound | ¹H NMR (CDCl₃, TMS) δ (ppm) |
|---|---|
| 2-phenyl-4H-1-Benzopyran-4-one | 8.23 (dd, J = 7.9, 1.3 Hz, 1H), 7.98 – 7.87 (m, 2H), 7.69 (m, 1H), 7.59 – 7.47 (m, 4H), 7.40-7.35 (m, 1H), 6.82 (s, 1H) rsc.org |
| 6-fluoro-2-phenyl-4H-1-Benzopyran-4-one | 7.96 – 7.87 (m, 2H), 7.69 (m, 1H), 7.59 – 7.47 (m, 4H), 7.40-7.35 (m, 1H), 6.82 (s, 1H) rsc.org |
¹³C NMR spectroscopy provides crucial information about the carbon framework of a molecule. In the case of this compound, the ¹³C NMR spectrum displays distinct signals for each carbon atom, including those in the ethoxy group, the phenyl substituent, and the benzopyran core. The chemical shifts of these signals are indicative of the electronic environment of the carbon atoms, allowing for the complete delineation of the carbon skeleton.
¹³C NMR Data for Related Benzopyran Derivatives
| Compound | ¹³C NMR (CDCl₃) δ (ppm) |
|---|---|
| 2-phenyl-4H-1-Benzopyran-4-one | 178.34, 163.29, 156.15, 133.68, 131.66, 131.51, 128.94, 126.18, 125.59, 125.13, 123.86, 117.99, 107.47 rsc.org |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key structural features. These include C-H stretching vibrations for the aromatic and aliphatic portions, C=C stretching vibrations for the aromatic rings, and C-O stretching vibrations for the ether linkage in the ethoxy group and the benzopyran ring. For a related compound, (E)-2-ethoxy-6-[(4-fluorophenylimino)methyl]phenol, the IR spectrum shows a prominent υ(C-O) stretching band at 1255 cm⁻¹. researchgate.net
Characteristic IR Absorption Bands for Related Benzopyran Structures
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| C-H (aromatic) | ~3000-3100 |
| C-H (aliphatic) | ~2850-3000 |
| C=C (aromatic) | ~1450-1600 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern, resulting from the cleavage of the molecule into smaller, charged fragments, offers further structural clues. For example, the loss of the ethoxy group or fragments from the phenyl ring would produce characteristic peaks in the mass spectrum, helping to confirm the identity of the compound. The molecular weight of the related compound 2-phenyl-4H-1-benzopyran-4-one has been determined to be 223.0761 (M+H)⁺. rsc.org
Theoretical and Computational Investigations of 4 Ethoxy 2 Phenyl 2h 1 Benzopyran
Quantum Chemical Calculations
Quantum chemical calculations are fundamental tools for investigating the molecular and electronic properties of organic compounds from first principles. These methods provide deep insights into the behavior of molecules like 4-Ethoxy-2-phenyl-2H-1-benzopyran.
Density Functional Theory (DFT) Studies for Electronic Structure and Properties
Density Functional Theory (DFT) has become a primary method for studying the electronic structure of flavonoids and related benzopyran systems due to its balance of computational cost and accuracy. DFT calculations are instrumental in determining optimized molecular geometries, vibrational frequencies, and electronic properties.
Systematic DFT studies on flavonoids, which share the 2-phenyl-1-benzopyran core, have been conducted to understand the influence of various substituents on their molecular properties. nih.gov For instance, research on a series of flavone (B191248) derivatives using the B3LYP functional with a 6-311++G** basis set has elucidated how hydroxyl groups affect the structural and energetic properties in the gas phase. nih.govresearchgate.net These studies confirm the planarity of the flavone system and analyze the conformational arrangements of the phenyl ring relative to the benzopyran moiety. nih.govresearchgate.net
For a molecule like this compound, DFT would be used to:
Optimize Geometry: Determine the most stable three-dimensional structure, including bond lengths, bond angles, and the dihedral angle between the phenyl group at position 2 and the benzopyran ring system. Studies on similar structures, like flavones and flavanones, show that the planarity of the molecule is a key factor in its electronic properties. nih.govacs.orgresearchgate.net
Calculate Electronic Energies: Determine the total energy, energies of frontier molecular orbitals (HOMO and LUMO), and the resulting energy gap. The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability.
Simulate Vibrational Spectra: Predict infrared (IR) and Raman spectra, which can be used to interpret experimental spectroscopic data and confirm the structure of synthesized compounds.
Table 1: Illustrative DFT-Calculated Properties for a Representative Flavone Structure (Note: This data is for the parent flavone molecule, not this compound, and serves as an example of typical DFT outputs.)
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.2 eV | Relates to the ability to donate electrons. |
| LUMO Energy | -2.1 eV | Relates to the ability to accept electrons. |
| Energy Gap (ΔE) | 4.1 eV | Indicates chemical reactivity and stability. |
Molecular Orbital Theory and Analysis
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules and is essential for understanding chemical bonding and reactivity.
Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a powerful tool used to study charge distribution, hybridization, and donor-acceptor (hyperconjugative) interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and anti-bonding orbitals.
In the context of flavonoids and benzopyran systems, NBO analysis reveals key insights:
Charge Delocalization: It quantifies the delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals. These interactions, particularly π-electron delocalization across the aromatic rings and the pyran ring, are fundamental to the stability and reactivity of these compounds. nih.govresearchgate.net
Intramolecular Hydrogen Bonding: For derivatives with hydroxyl groups, NBO analysis can quantify the strength of intramolecular hydrogen bonds by analyzing the interaction energy between the lone pair of the acceptor atom and the antibonding orbital of the donor-H bond. nih.gov
Hybridization: It determines the hybridization of atomic orbitals, which influences bond angles and lengths.
A systematic NBO analysis of various flavonoids has shown that the charge distribution is significantly affected by the position and number of substituent groups. nih.govresearchgate.net For this compound, an NBO analysis would be expected to show significant delocalization from the oxygen lone pairs of the ethoxy group and the pyran ring into the aromatic system.
Table 2: Example of NBO Analysis for a Donor-Acceptor Interaction in a Flavonoid Structure (Note: This is a representative example and not specific to this compound.)
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP(1) O-atom | σ*(C-C) adjacent bond | ~ 5-10 | Hyperconjugation (lone pair to antibond) |
Analysis of Reactive Sites and Charge Distribution
Understanding the distribution of charge within a molecule is crucial for predicting its chemical behavior, particularly its interaction with other molecules.
Electrostatic Potential (ESP) Mapping
The Molecular Electrostatic Potential (ESP) map is a visualization tool that illustrates the charge distribution of a molecule on its electron density surface. libretexts.orgchemrxiv.orgchemrxiv.org It is invaluable for identifying reactive sites:
Red/Yellow Regions: Indicate areas of negative electrostatic potential, which are electron-rich. These sites are susceptible to electrophilic attack.
Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack.
Green Regions: Represent neutral or nonpolar areas.
For molecules in the benzopyran class, ESP maps clearly show the distribution of charge. researchgate.net In a typical flavone, negative potential is concentrated around the carbonyl oxygen, making it a primary site for interaction with electrophiles or hydrogen bond donors. For this compound, which lacks the carbonyl group of a flavone but possesses an ethoxy group at position 4, the ESP map would be expected to show a region of negative potential around the oxygen atoms of the pyran ring and the ethoxy group. These regions would be the most likely sites for electrophilic attack or coordination to metal ions. The phenyl ring and the benzene (B151609) part of the benzopyran system would exhibit the characteristic charge distribution of aromatic systems, with the π-electron clouds being potential sites for interaction with cations.
Fukui Indices for Nucleophilic and Electrophilic Sites
Fukui functions are central to conceptual Density Functional Theory (DFT) and are used to predict the most reactive sites within a molecule for nucleophilic and electrophilic attacks. wikipedia.orgscm.com The function calculates the change in electron density at a specific point in the molecule as the total number of electrons is altered. wikipedia.org
For this compound, calculating Fukui indices would involve a series of DFT calculations on the neutral molecule, its cation (N-1 electrons), and its anion (N+1 electrons), all at the optimized geometry of the neutral state.
Electrophilic Attack (fk+): The sites most susceptible to attack by a nucleophile would be identified by the largest values of fk+. These are regions where the electron density is most depleted when an electron is removed.
Nucleophilic Attack (fk-): The sites most likely to be attacked by an electrophile are indicated by the largest values of fk-, corresponding to the regions where an added electron is most likely to reside. scm.com
A condensed Fukui function analysis would provide these reactivity indicators on an atom-by-atom basis. For this compound, one might hypothesize that the carbon atoms of the pyran ring and the phenyl group would show significant reactivity, but specific quantitative values and site-selectivity are not available in the reviewed literature.
Table 1: Hypothetical Fukui Indices Data Table
No published data is available for this compound. A representative table would list key atoms and their calculated fk+ and fk- values.
| Atom | fk+ (Electrophilic Attack) | fk- (Nucleophilic Attack) |
|---|---|---|
| C2 | Data not available | Data not available |
| C3 | Data not available | Data not available |
| C4 | Data not available | Data not available |
XPS Binding Energies for Electronic Environment Assessment
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and the chemical and electronic state of atoms within a material. It works by irradiating a sample with X-rays and measuring the kinetic energy of electrons that are ejected from the top 1-10 nm of the material.
The binding energy of an ejected electron is characteristic of the element and its specific chemical environment. For this compound, an XPS analysis would provide:
Elemental Confirmation: Peaks corresponding to Carbon (C 1s), and Oxygen (O 1s).
Chemical State Analysis: The high-resolution spectra of the C 1s and O 1s regions would reveal multiple peaks, each corresponding to a different chemical environment. For instance, the C 1s spectrum would be deconvoluted into separate peaks for C-C/C-H bonds in the aromatic rings, C-O bonds in the pyran and ethoxy groups. The O 1s spectrum would distinguish between the ether oxygen in the pyran ring and the oxygen in the ethoxy group.
This analysis provides direct insight into the electronic environment of the atoms, but specific binding energy values for this compound are not documented in the searched literature.
Table 2: Hypothetical XPS Binding Energies Data Table
No published XPS data is available for this compound. A representative table would list core levels and their measured binding energies.
| Core Level | Binding Energy (eV) | Assignment |
|---|---|---|
| C 1s | Data not available | Aromatic C-C/C-H |
| Data not available | C-O (pyran) | |
| Data not available | C-O (ethoxy) | |
| O 1s | Data not available | O-C (pyran) |
Conformational Analysis and Intramolecular Interactions
Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. lumenlearning.comchemistrysteps.com For this compound, key rotational dynamics would include:
Rotation of the Phenyl Group: The rotation around the C2-C(phenyl) single bond would have a specific energy barrier. Computational methods could model this rotation to find the most stable (lowest energy) dihedral angle of the phenyl ring relative to the benzopyran system and the energy of the transition state conformation.
Pyran Ring Inversion: The 2H-pyran ring exists in a non-planar conformation. The process of ring inversion between different half-chair or boat-like conformations would have an associated energy barrier.
Studies on related molecules like benzophenones and aryloxytetrahydropyrans show that these rotational barriers are typically on the order of a few kcal/mol. acs.org However, specific energy values for the rotational barriers in this compound have not been reported.
Table 3: Hypothetical Rotational Barriers Data Table
No published data is available for this compound. A representative table would list the bond rotation and the calculated energy barrier.
| Rotation Axis | Rotational Barrier (kcal/mol) |
|---|---|
| C2 - C(phenyl) | Data not available |
While this compound does not possess conventional hydrogen bond donors (like O-H or N-H), it can potentially form weak intramolecular hydrogen bonds of the C-H···O type. mdpi.com Computational studies on similar flavonoid and chromone (B188151) structures have identified such interactions as contributing to conformational stability. mdpi.com
In this molecule, potential C-H···O interactions could exist between:
A hydrogen atom on the phenyl group (at the ortho position) and the pyran ring oxygen (O1).
A hydrogen atom on the ethoxy group and the pyran ring oxygen.
Characterization of these bonds would involve analyzing the molecular geometry for short H···O distances (less than the sum of their van der Waals radii) and C-H···O angles approaching linearity. Computational techniques like Atoms in Molecules (AIM) or Natural Bond Orbital (NBO) analysis would be used to confirm and quantify the strength of these weak interactions. No specific studies characterizing such bonds in this compound were found.
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling is a powerful tool for elucidating the step-by-step pathways of chemical reactions. This involves locating the transition state structures that connect reactants to products and calculating their energies to determine the activation energy of the reaction.
For this compound, computational modeling could be applied to understand various potential reactions, such as:
Electrophilic Aromatic Substitution: Modeling the addition of an electrophile to either the benzopyran or the phenyl ring to predict regioselectivity and activation barriers.
Oxidation or Reduction Reactions: Investigating the mechanisms of reactions involving the pyran ring.
Acid-Catalyzed Ring Opening: Elucidating the pathway for the opening of the pyran ring, a characteristic reaction for some chromene derivatives.
Such studies provide a detailed, energetic picture of a reaction profile. While research exists on the mechanisms of related chromene derivatives, acs.org specific computational models for the reaction mechanisms and transition states of this compound are absent from the surveyed literature.
Table 4: List of Mentioned Compounds
| Compound Name |
|---|
Synthetic Applications and Role As Intermediates
4-Ethoxy-2-phenyl-2H-1-benzopyran as a Synthon in Organic Synthesis
As a synthon, this compound offers a reactive platform for various chemical transformations. The enol ether at the C4 position is particularly susceptible to electrophilic attack and can be readily converted into other functional groups. This reactivity allows it to serve as a precursor for a range of substituted benzopyran derivatives.
One of the primary applications of this compound as a synthon is in the preparation of flavanones and flavones, two major classes of flavonoids. Acid-catalyzed hydrolysis of the enol ether functionality yields the corresponding flavanone (B1672756). Subsequent oxidation of the flavanone can then produce the flavone (B191248) skeleton. This two-step process highlights the role of 4-ethoxyflavene as a stable, isolable intermediate en route to these important natural product scaffolds.
Furthermore, the double bond within the pyran ring can participate in various addition and cycloaddition reactions, enabling the introduction of diverse substituents and the construction of novel fused ring systems. The phenyl group at the C2 position also provides a site for modification, although it is generally less reactive than the enol ether moiety.
Utilization in the Preparation of Complex Heterocyclic Systems
The inherent reactivity of this compound makes it a valuable starting material for the synthesis of more elaborate heterocyclic structures. nih.gov Its ability to react with a variety of dinucleophiles and electrophiles allows for the annulation of additional rings onto the benzopyran core.
For instance, the reaction of 4-ethoxyflavene with hydrazines can lead to the formation of pyrazole-fused benzopyrans. nih.gov Similarly, reactions with other 1,3-dicarbonyl compounds or their equivalents can be employed to construct other five- or six-membered heterocyclic rings fused at the 3,4-position of the benzopyran system. These fused systems are of significant interest due to their potential for novel biological activities.
The general strategy involves the initial reaction at the C4 position, followed by a cyclization step. The specific outcome of the reaction is often dependent on the reaction conditions and the nature of the reacting partner.
Role as Acceptors in Chemical Reactions
The electron-rich double bond of the enol ether in this compound allows it to act as a nucleophile in many reactions. However, under certain conditions, the benzopyran system can also function as an acceptor, particularly after initial activation.
For example, in reactions that proceed through an oxocarbenium ion intermediate, generated by the protonation or Lewis acid activation of the ethoxy group, the C4 position becomes electrophilic and susceptible to attack by nucleophiles. This mode of reactivity is crucial for the introduction of carbon and heteroatom nucleophiles at this position.
While less common, the aromatic portion of the benzopyran and the C2-phenyl group can also act as acceptors in electrophilic aromatic substitution reactions, provided that strongly activating or deactivating groups are not present to interfere. The specific role as an acceptor is highly dependent on the reaction partner and the catalytic system employed.
Derivatization Strategies and Scaffold Modification
The modification of the this compound scaffold can be achieved through several strategies, targeting different parts of the molecule. These derivatizations are essential for creating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery and for fine-tuning the physicochemical properties of the molecule.
Table 1: Strategies for Derivatization of the Benzopyran Scaffold
| Position of Modification | Type of Reaction | Potential Functional Groups Introduced |
| C4-Ethoxy Group | Hydrolysis, Substitution | Ketone (flavanone), other alkoxy groups, amines, thiols |
| C3-C4 Double Bond | Addition, Cycloaddition, Oxidation | Dihydroxy, epoxide, fused rings |
| Aromatic Rings | Electrophilic Aromatic Substitution | Halogens, nitro groups, alkyl groups, acyl groups |
| C2-Phenyl Group | Electrophilic Aromatic Substitution | Halogens, nitro groups, alkyl groups, acyl groups |
Derivatization of the C4-ethoxy group is the most common strategy. As mentioned earlier, its hydrolysis leads to flavanones. It can also be replaced by other nucleophiles under acidic conditions. The C3-C4 double bond can be targeted by oxidation agents to form epoxides or diols, or it can participate in cycloaddition reactions to build more complex polycyclic systems.
Modification of the aromatic rings (the benzopyran A ring and the C2-phenyl B ring) typically requires electrophilic substitution reactions. The position of substitution is directed by the existing substituents on the rings. These modifications are crucial for modulating the electronic properties and steric profile of the molecule.
Q & A
Q. What are the recommended synthetic routes for 4-Ethoxy-2-phenyl-2H-1-benzopyran, and what methodological considerations are critical for yield optimization?
The synthesis of this compound derivatives often involves cyclization reactions or catalytic coupling. For example, benzopyran scaffolds can be synthesized via acid-catalyzed cyclization of substituted chalcones or through palladium-mediated cross-coupling for aryl substitutions . Key considerations include:
- Catalyst selection : Palladium catalysts (e.g., Pd(OAc)₂) improve regioselectivity in aryl coupling.
- Reaction conditions : Optimize temperature (e.g., reflux in ethanol or THF) and reaction time to avoid side products.
- Purification : Column chromatography with silica gel (hexane:ethyl acetate gradients) ensures high purity.
Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?
- NMR : ¹H and ¹³C NMR are critical for confirming substitution patterns. For example, the ethoxy group (-OCH₂CH₃) shows a triplet at ~1.3 ppm (CH₃) and a quartet at ~4.0 ppm (CH₂) in ¹H NMR .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., C₁₇H₁₆O₃: 284.26 g/mol) and fragmentation patterns .
- IR spectroscopy : Detect carbonyl (C=O) stretches near 1650 cm⁻¹ and aromatic C-O-C bonds at 1250 cm⁻¹.
Q. What safety protocols are essential when handling this compound in laboratory settings?
Based on GHS classifications:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
- Spill management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
- Cross-validation : Combine NMR, MS, and X-ray crystallography (if crystalline) to confirm bond connectivity. For example, ambiguous NOESY correlations can clarify spatial arrangements .
- Computational modeling : DFT calculations (e.g., Gaussian software) predict NMR chemical shifts and verify experimental data .
- Isotopic labeling : Use deuterated solvents or ¹³C-labeled precursors to isolate spectral overlaps .
Q. What experimental design strategies optimize the stability of this compound under varying conditions?
- pH stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH) in buffers (pH 1–13) to identify hydrolysis-sensitive groups (e.g., ethoxy or carbonyl) .
- Light sensitivity : Store samples in amber vials and monitor UV-Vis absorbance changes (λmax ~255 nm) under UV exposure .
- Thermal stability : TGA/DSC analysis determines decomposition temperatures and identifies safe storage ranges (e.g., -20°C for long-term stability) .
Q. How can researchers address discrepancies in bioactivity data across studies involving this compound?
- Dose-response standardization : Use fixed molar concentrations (e.g., 1–100 µM) and validate via LC-MS to ensure compound integrity .
- Cell line validation : Compare results across multiple cell lines (e.g., HEK-293 vs. HepG2) to rule out cell-specific effects .
- Metabolite profiling : LC-MS/MS identifies active metabolites that may contribute to observed bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
